molecular formula C15H10ClN3O3 B2612434 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate CAS No. 380195-48-2

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate

Cat. No.: B2612434
CAS No.: 380195-48-2
M. Wt: 315.71
InChI Key: KPFVLQBGMOZJML-UHFFFAOYSA-N
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate” features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a methyl group to a 4-chlorobenzoate ester. This structure combines the reactivity of the triazinone moiety with the steric and electronic effects of the chlorinated aromatic ester. The triazinone core is frequently utilized in medicinal chemistry and organic synthesis due to its ability to act as a leaving group or participate in coupling reactions .

For example, 4-oxobenzo[1,2,3]triazin-3(4H)-one derivatives are often synthesized from isatin via oxidation to isatoic anhydride, followed by functionalization with nucleophiles (e.g., amines, alcohols) .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFVLQBGMOZJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Esterification: The triazine derivative is then subjected to esterification with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Hydroxylated triazine derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The triazinone core’s versatility allows for diverse functionalization. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituent Key Functional Group Synthesis Method Notable Properties
Target Compound 4-Chlorobenzoate ester Ester Likely esterification of triazinone hydroxyl Enhanced electrophilicity due to electron-withdrawing Cl; potential coupling reagent
5c () Sulfonamide Sulfonamide TCT:DMF adduct-mediated sulfonylation α-Glucosidase inhibitor (IC50 = 29.75 µM)
14a–14n () Carboxamide Amide Amidation of triazinone butanoic acid Varied alkyl/aryl substituents; potential enzyme inhibitors
DEPBT () Diethyl phosphate Phosphoryloxy ester Phosphorylation of triazinone Peptide coupling reagent
Methyl 4-(4-oxobenzo-triazin-3-yl)butanoate () Butanoate ester Ester Esterification (discontinued) Discontinued due to stability/synthesis challenges

Electronic and Steric Effects

  • The 4-chlorobenzoate group introduces electron-withdrawing effects, enhancing the triazinone’s electrophilicity. This contrasts with electron-donating groups (e.g., methyl in 14b) or bulky substituents (e.g., tert-butyl in 14b), which may hinder reactivity .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C15H12ClN3O2C_{15}H_{12}ClN_3O_2. Its structure includes a triazinone core fused with a chlorobenzoate moiety, which may enhance its bioactivity through specific interactions with biological targets.

Biological Activity Spectrum

Research indicates that compounds containing triazine or triazinone structures exhibit a variety of biological activities. The predicted activities include:

  • Anticancer properties : Triazine derivatives are known for their ability to inhibit tumor growth.
  • Antimicrobial effects : The presence of halogen substituents often enhances the antimicrobial activity of benzoate derivatives.
  • Enzyme inhibition : Compounds similar to this structure have been shown to inhibit specific enzymes involved in metabolic pathways.

The mechanism by which This compound exerts its effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with enzymes such as dehalogenases, which are involved in the metabolism of chlorinated compounds. For instance, extracts from Pseudomonas sp. have shown the ability to convert 4-chlorobenzoate into less harmful products .
  • Receptor Binding : The triazinone structure may allow for binding to specific receptors or proteins, altering their activity and leading to downstream biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on triazine derivatives noted their effectiveness as anticancer agents in vitro, demonstrating significant cytotoxicity against various cancer cell lines .
  • Another research highlighted the antimicrobial properties of chlorinated benzoates, showing that the presence of chlorine substitutes enhances the efficacy against bacterial strains .

Data Table: Biological Activities and Related Compounds

Compound NameStructure TypeNotable Activity
Triazine DerivativesTriazine ringAnticancer properties
ChlorobenzoatesBenzoate core with chlorineAntimicrobial activity
IodoquinolIodinated quinolineAntiparasitic effects

Synthesis and Interaction Studies

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization : Formation of the triazine ring from appropriate precursors.
  • Esterification : Reaction with 4-chlorobenzoic acid to introduce the benzoate moiety.

Interaction studies using techniques such as molecular docking can elucidate how this compound binds to target proteins and enzymes, potentially leading to optimized drug design.

Q & A

Q. What are the established synthetic routes for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate, and how do reaction conditions influence yield?

A common method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Alternative protocols use dimethylformamide (DMF) as a solvent under similar reflux conditions, which may improve solubility of intermediates . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of triazole to aldehyde) and controlled temperature to prevent side reactions like over-oxidation.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for verifying aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl groups (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) is typically performed using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms the triazinone and benzoate moieties, as demonstrated in structurally similar compounds .

Q. What are the key functional groups influencing reactivity?

The 4-oxo-1,2,3-triazin-3(4H)-yl group is electrophilic, enabling nucleophilic substitutions, while the 4-chlorobenzoate ester participates in hydrolysis under acidic/basic conditions . The chloro substituent on the benzene ring directs further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in assay conditions (pH, solvent polarity) or impurities in synthesized batches. Researchers should:

  • Standardize purity thresholds (≥98% by HPLC) .
  • Use orthogonal assays (e.g., fluorescence quenching and calorimetry) to validate target binding .
  • Compare results with structurally analogous compounds, such as ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, to isolate structure-activity relationships .

Q. What strategies mitigate instability during storage or biological testing?

  • Storage: Lyophilize the compound and store under inert gas (argon) at –20°C to prevent ester hydrolysis .
  • In vitro assays: Use dimethyl sulfoxide (DMSO) as a stock solvent at concentrations ≤1% (v/v) to avoid solvent-induced aggregation .
  • Stability monitoring: Conduct periodic LC-MS analyses to detect degradation products (e.g., free 4-chlorobenzoic acid) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., triazinone oxidation) .
  • Quantitative Structure-Activity Relationship (QSAR): Corrogate logP values (predicted ~3.2) with membrane permeability using cheminformatics tools like Schrödinger’s QikProp .
  • Docking Studies: Model binding to targets like COX-2 or kinases, leveraging crystallographic data from analogous benzoate derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates: Use asymmetric catalysis (e.g., chiral palladium complexes) during triazinone formation to control stereochemistry .
  • Purification: Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve racemic mixtures .
  • Process optimization: Replace ethanol with isopropanol in recrystallization to enhance crystal uniformity and yield .

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